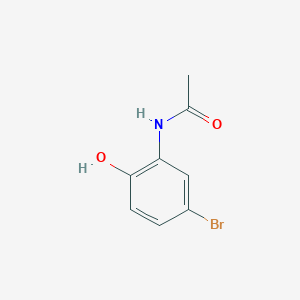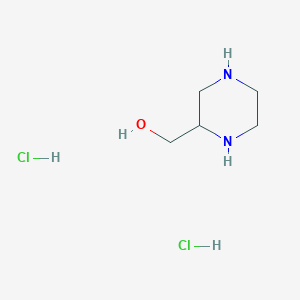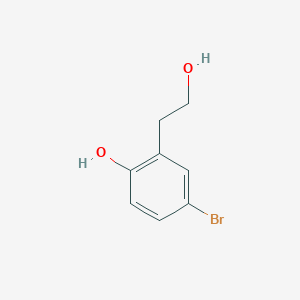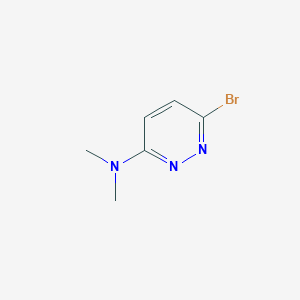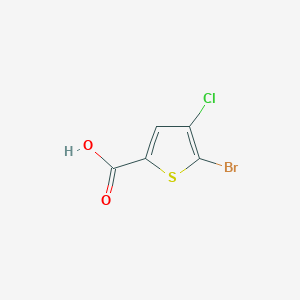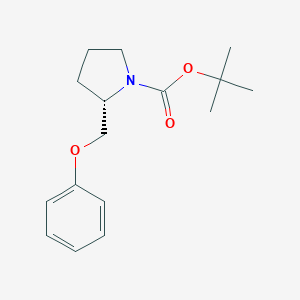
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the pyrrolidine class of molecules. This compound is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary by controlling the stereochemistry of reactions. It can also act as a ligand in asymmetric catalysis by coordinating with metal ions.
Biochemische Und Physiologische Effekte
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate in lab experiments include its ability to produce enantiopure compounds, its versatility as a ligand in asymmetric catalysis, and its potential as a therapeutic agent. However, the limitations of using this compound include its complex synthesis process and its high cost.
Zukünftige Richtungen
There are several future directions for research on (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its properties and applications.
Conclusion
In conclusion, (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a valuable compound in scientific research due to its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully realize its potential in various fields of study.
Synthesemethoden
The synthesis of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis, which involves the reaction of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate with a base such as sodium hydride or potassium tert-butoxide. This reaction results in the formation of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. It is commonly used as a chiral auxiliary in organic synthesis to produce enantiopure compounds. It is also used as a ligand in asymmetric catalysis and as a precursor for the synthesis of other pyrrolidine compounds. Additionally, (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has been studied for its potential as a therapeutic agent in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
174213-51-5 |
|---|---|
Produktname |
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(phenoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
HNDZHKHZJFMDRO-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Synonyme |
(S)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



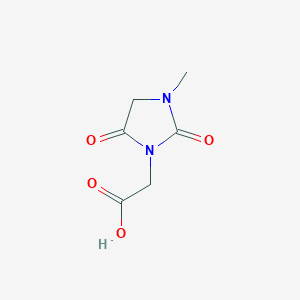
![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
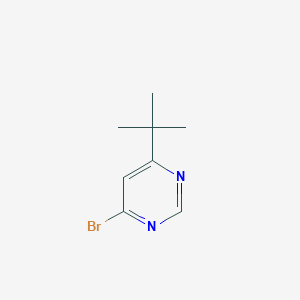
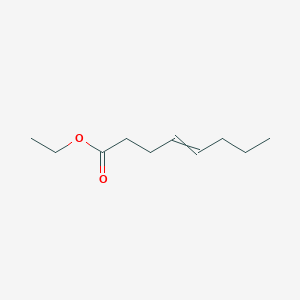
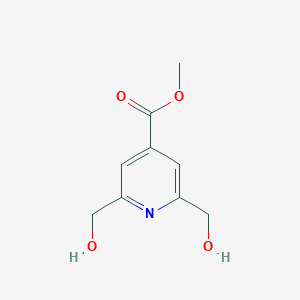
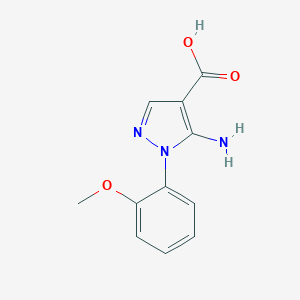
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

